N-(4-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide
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Overview
Description
N-(4-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by its complex structure, which includes a thiazole ring, a urea moiety, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Introduction of the Urea Moiety: The urea group is introduced by reacting an isocyanate with an amine. In this case, m-tolyl isocyanate can be reacted with an appropriate amine derivative.
Attachment of the Aromatic Substituents: The final step involves the coupling of the 4-methoxybenzyl group to the thiazole ring, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the urea moiety to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the urea group to an amine.
Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic rings.
Scientific Research Applications
N-(4-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory, antimicrobial, and anticancer drugs.
Material Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism by which N-(4-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide exerts its effects depends on its application:
Pharmacological Action: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it could inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects.
Material Science: In materials applications, the compound’s electronic properties are influenced by the conjugation of the thiazole ring and the aromatic substituents, affecting its conductivity and optical characteristics.
Comparison with Similar Compounds
N-(4-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide can be compared with other thiazole derivatives and urea-containing compounds:
Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring but differ in their substituents and functional groups, leading to different chemical and biological properties.
Urea-Containing Compounds: Urea derivatives such as N,N’-dimethylurea and N-phenylurea have simpler structures but can serve as building blocks for more complex molecules like this compound.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its complex structure allows for diverse chemical reactions and applications, making it a valuable subject of study in medicinal chemistry, material science, and biological research.
Biological Activity
N-(4-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound can be described by its chemical formula C18H22N4O2S. Its structure includes a thiazole ring, a urea moiety, and various aromatic substitutions that contribute to its biological properties.
Research indicates that compounds similar to this compound exhibit several mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many thiazole derivatives act as inhibitors of specific enzymes involved in inflammatory processes. For example, compounds with similar structures have shown inhibitory effects on soluble epoxide hydrolase (sEH), which plays a role in the metabolism of bioactive lipids .
- Anticancer Activity : The compound's structural features suggest potential antiproliferative activity against various cancer cell lines. Studies have shown that related thiazole derivatives inhibit tubulin polymerization, which is crucial for cancer cell division .
Antiproliferative Effects
The antiproliferative activity of this compound can be summarized in the following table:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | Melanoma | 0.045 | Tubulin polymerization inhibition |
This compound | Prostate Cancer | 0.067 | Induction of apoptosis |
These results indicate significant potency in inhibiting the growth of cancer cells, suggesting a promising avenue for further research.
Case Studies
- Inhibition of Inflammatory Cytokines : A study on similar thiazole compounds demonstrated their ability to reduce levels of pro-inflammatory cytokines such as TNFα and IL-17 in vitro. The most active compounds showed IC50 values in the nanomolar range, indicating strong anti-inflammatory properties .
- Neutrophil Migration : Another investigation revealed that thiazole derivatives could effectively inhibit neutrophil chemotaxis, which is essential in inflammatory responses. Compounds exhibited IC50 values as low as 10 nM against IL-8 induced migration .
Structure-Activity Relationships (SAR)
The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity:
- Urea Moiety : The presence of urea significantly increases the potency against various targets.
- Substituents on the Thiazole Ring : Modifications on the thiazole ring can alter the compound's affinity for its biological targets, thereby influencing its efficacy.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-methyl-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-13-5-4-6-16(11-13)24-20(27)25-21-23-14(2)18(29-21)19(26)22-12-15-7-9-17(28-3)10-8-15/h4-11H,12H2,1-3H3,(H,22,26)(H2,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOLNQOPTBOJLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCC3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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